3-[(4-Chlorophenyl)methyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one
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Overview
Description
3-[(4-Chlorophenyl)methyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one is a complex organic compound with a unique structure that includes a chlorophenyl group and a dioxa-azatetraphen core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzyl chloride with a suitable amine to form an intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as boron trifluoride etherate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(4-Chlorophenyl)methyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[(4-Chlorophenyl)methyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
SR9009: A compound with a similar structure that acts as a REV-ERB agonist.
SR9011: Another REV-ERB agonist with comparable properties.
Uniqueness
3-[(4-Chlorophenyl)methyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in scientific research and potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C23H22ClNO3 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
10-[(4-chlorophenyl)methyl]-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C23H22ClNO3/c1-14-21-16(12-25(13-27-21)11-15-6-8-17(24)9-7-15)10-20-18-4-2-3-5-19(18)23(26)28-22(14)20/h6-10H,2-5,11-13H2,1H3 |
InChI Key |
UIGRJWXCWTWURG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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